3-(3-Methylphenyl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(3-Methylphenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one can be achieved through several methods. One common method involves the Claisen-Schmidt condensation reaction between 3-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
3-(3-Methylphenyl)-1-phenylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Similar Compounds
3-Methylmethcathinone (3-MMC): A synthetic cathinone with stimulant properties.
Mephedrone (4-MMC): Another synthetic cathinone with similar stimulant effects.
Comparison
3-(3-Methylphenyl)-1-phenylprop-2-en-1-one is unique due to its chalcone structure, which imparts distinct chemical and biological properties compared to synthetic cathinones like 3-MMC and mephedrone. While synthetic cathinones are primarily known for their stimulant effects, chalcones like this compound are studied for a broader range of applications, including antimicrobial and anticancer activities.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLMDARIPJTTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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